(2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one
Description
Properties
Molecular Formula |
C22H14F8N2O2 |
|---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
(Z)-4,4,5,5,6,6,7,7-octafluoro-1-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-1-en-3-one |
InChI |
InChI=1S/C22H14F8N2O2/c23-19(24,17-11-15(31-32-17)13-7-3-1-4-8-13)21(27,28)22(29,30)20(25,26)18(34)12-16(33)14-9-5-2-6-10-14/h1-12,33H,(H,31,32)/b16-12- |
InChI Key |
MQWKDISYPJVELY-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(=O)/C=C(/C3=CC=CC=C3)\O)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(=O)C=C(C3=CC=CC=C3)O)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions.
Introduction of the fluorine atoms: This step involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the molecule.
Formation of the enone structure: This can be done through aldol condensation reactions, where the hydroxy group and the enone are introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The enone structure can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique fluorinated structure makes it a candidate for use in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of (2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The fluorine atoms enhance the compound’s binding affinity and specificity through strong hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with two classes of molecules:
Fluorinated enones (e.g., trifluoromethyl ketones): These are known for their electron-withdrawing effects, which stabilize enolate intermediates and enhance reactivity in Michael addition reactions.
Pyrazole-containing derivatives (e.g., 3-phenyl-1H-pyrazole): Pyrazole rings are common in pharmaceuticals due to their hydrogen-bonding capacity and aromatic stability.
Key Comparisons
Spectroscopic Properties
- Fluorinated chains : Octafluoro groups in similar compounds show distinct $^{19}\text{F}$-NMR signals between δ -70 to -120 ppm due to strong deshielding effects .
- Pyrazole rings : $^{1}\text{H}$-NMR signals for pyrazole protons typically appear at δ 6.5–7.5 ppm, with coupling constants ($J$) reflecting aromatic conjugation .
Data Table: Comparative Analysis
Biological Activity
The compound (2Z)-4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenyl-7-(3-phenyl-1H-pyrazol-5-yl)hept-2-en-1-one is a fluorinated derivative with potential biological activities. Its unique structure incorporates both hydroxy and pyrazole functionalities, which are known to contribute to various biological effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Some fluorinated compounds have been shown to inhibit cancer cell proliferation. For instance, studies on related pyrazole derivatives indicate significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Fluorinated compounds often possess enhanced antimicrobial activity due to their ability to disrupt microbial membranes.
- Enzyme Inhibition : Compounds containing hydroxy and pyrazole groups are known to act as enzyme inhibitors in biochemical pathways relevant to disease states.
Anticancer Activity
A study examining derivatives of pyrazole found that certain substitutions led to increased potency against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest. The specific compound under consideration has not been directly tested in these contexts but is hypothesized to exhibit similar effects due to its structural analogies.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole A | HCT116 | 10 | Apoptosis induction |
| Pyrazole B | MCF7 | 15 | Cell cycle arrest |
| Target Compound | TBD | TBD | TBD |
Antimicrobial Properties
Fluorinated compounds have been documented to disrupt bacterial cell membranes effectively. While direct studies on this specific compound are lacking, related pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity.
Enzyme Inhibition Studies
Research into similar compounds has revealed that they can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation and cancer progression. The target compound's potential as an enzyme inhibitor remains to be explored but is supported by its structural characteristics.
Case Studies
-
Cytotoxicity in Cancer Research :
A recent study highlighted the effects of a series of pyrazole derivatives on cancer cell lines. The results indicated that modifications in the phenyl group significantly impacted cytotoxicity levels. This suggests that the target compound may also exhibit varied activity based on its substituents. -
Antimicrobial Efficacy :
A comparative analysis of fluorinated pyrazoles showed promising results against Gram-positive and Gram-negative bacteria. Future studies should focus on evaluating the specific antimicrobial properties of the target compound.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and fluorination. Key steps include:
- Condensation : Use of phenylhydrazine derivatives with fluorinated ketones under acidic conditions (e.g., acetic acid) to form the pyrazole core .
- Fluorination : Introduction of octafluoro groups via halogen exchange reactions using agents like SF₄ or HF-pyridine at controlled temperatures (40–60°C) .
- Purification : Recrystallization in ethanol or ether, followed by thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) to confirm purity .
Yield Optimization : Adjust reaction time (reflux for 6–8 hours) and stoichiometric ratios (1:1.2 for ketone:hydrazine) to minimize side products .
Q. Which analytical techniques are most effective for confirming stereochemistry and structural integrity?
- Methodological Answer :
- X-ray Crystallography : Resolves the (2Z) configuration by analyzing bond angles and spatial arrangement of the fluorinated backbone and phenyl groups .
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and confirms the enol tautomer of the 3-hydroxy group. Key signals include δ 5.3–5.4 ppm (CH of pyrazole) and δ 7.2–7.6 ppm (aromatic protons) .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]⁺ calc. 568.1123; found 568.1120) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during characterization?
- Methodological Answer :
- Comparative Analysis : Use analogs (e.g., non-fluorinated or substituted pyrazoles) as reference standards to identify shifts caused by electron-withdrawing fluorine groups .
- Dynamic NMR : Assess temperature-dependent shifts to detect tautomeric equilibria (e.g., keto-enol) that may obscure peak assignments .
- DFT Calculations : Predict chemical shifts using density functional theory (B3LYP/6-31G*) to cross-validate experimental data .
Q. What experimental designs are appropriate for studying environmental fate and biodegradation pathways?
- Methodological Answer :
- Microcosm Studies : Use soil/water systems spiked with the compound (1–100 ppm) under controlled aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS over 30–60 days .
- Metabolite Identification : Employ high-resolution orbitrap MS to detect transformation products (e.g., defluorinated or hydroxylated derivatives) .
- Ecotoxicity Assays : Test metabolites on Daphnia magna (LC50) and algal growth inhibition to assess ecological risks .
Q. What strategies enhance bioavailability while maintaining fluorinated backbone stability?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters at the 3-hydroxy group to improve solubility. For example, acetylation increases logP by 1.2 units without altering fluorinated regions .
- Nanoformulations : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life. Optimize drug loading (>85%) using solvent evaporation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to ensure fluorinated moieties remain intact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
